Cas no 1355228-99-7 (1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one)
1355228-99-7 structure
Product Name:1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Numero CAS:1355228-99-7
MF:C9H12N2O2
MW:180.203782081604
CID:5694280
PubChem ID:56949783
Update Time:2025-05-19
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone
- SCHEMBL1144903
- 1355228-99-7
- 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- EN300-803836
- PGLJJTKIBMMXPK-UHFFFAOYSA-N
- Ethanone, 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)-
- 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1 -one
-
- Inchi: 1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3
- Chiave InChI: PGLJJTKIBMMXPK-UHFFFAOYSA-N
- Sorrisi: OC1C(C(C)=O)=NN(C=1)C1CCC1
Proprietà calcolate
- Massa esatta: 180.089877630g/mol
- Massa monoisotopica: 180.089877630g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 216
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 55.1Ų
Proprietà sperimentali
- Densità: 1.39±0.1 g/cm3(Predicted)
- Punto di ebollizione: 328.3±22.0 °C(Predicted)
- pka: 9.38±0.19(Predicted)
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803836-1.0g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 1.0g |
$2475.0 | 2024-05-21 | |
| 1PlusChem | 1P01DT4E-50mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 50mg |
$877.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-100mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 100mg |
$1124.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-250mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 250mg |
$1576.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-500mg |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 500mg |
$2449.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-1g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 1g |
$3121.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-2.5g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 2.5g |
$6058.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-5g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 5g |
$8934.00 | 2023-12-22 | |
| 1PlusChem | 1P01DT4E-10g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 10g |
$13217.00 | 2023-12-22 | |
| Enamine | EN300-803836-0.05g |
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one |
1355228-99-7 | 95% | 0.05g |
$659.0 | 2024-05-21 |
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
1355228-99-7 (1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti